N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications
Mechanism of Action
Target of Action
Compounds with a similar thiophene structure have been found to exhibit diverse biological activities .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological effects, suggesting they may interact with multiple pathways .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, suggesting they may have multiple cellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Coupling with benzo[c][1,2,5]thiadiazole: This is usually done through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- N-((1-(furan-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- N-((1-(pyridin-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Uniqueness
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the specific positioning of the thiophene ring and the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-16(12-3-4-14-15(9-12)20-23-19-14)18-11-17(6-1-2-7-17)13-5-8-22-10-13/h3-5,8-10H,1-2,6-7,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQWNYJUZURPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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